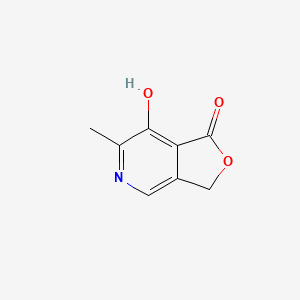

4-Pyridoxolactone

Description

This compound is a furopyridine and a lactone. It derives from a 4-pyridoxic acid.

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPDVQLBYQFYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2COC(=O)C2=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197187 | |

| Record name | 4-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4753-19-9 | |

| Record name | 4-Pyridoxolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridoxic acid lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4753-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDOXOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y53BC7V3FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pyridoxolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003454 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 4-Pyridoxolactone from Pyridoxine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-pyridoxolactone from pyridoxine, a key metabolite in the vitamin B6 pathway. The document details both enzymatic and chemical methodologies, offering a comparative analysis for researchers and drug development professionals. This guide includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate the practical application of these synthetic routes. The enzymatic approach offers a highly specific and efficient conversion under mild conditions, while chemical methods provide alternative routes that may be suitable for specific laboratory settings.

Introduction

This compound is a lactone derivative of 4-pyridoxic acid, the primary catabolite of vitamin B6. Its synthesis is of significant interest for metabolic studies, as a standard for analytical applications, and potentially as a starting material for the synthesis of other vitamin B6 derivatives. This guide explores the primary methodologies for the synthesis of this compound, focusing on a biocatalytic approach using genetically engineered microorganisms and a multi-step chemical synthesis involving the oxidation of pyridoxine.

Enzymatic Synthesis of this compound

A highly efficient method for the synthesis of this compound from pyridoxine utilizes a whole-cell biotransformation system with two types of transformed Escherichia coli cells.[1] This biocatalytic approach proceeds in two sequential enzymatic steps, mimicking the natural metabolic pathway.

Signaling Pathway

The enzymatic synthesis involves a two-step oxidation process. First, pyridoxine is oxidized to pyridoxal by pyridoxine 4-oxidase. Subsequently, pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.[1]

Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from the work of Tamura et al. (2008).[1]

2.2.1. Microorganisms:

-

Escherichia coli cells transformed to express pyridoxine 4-oxidase, catalase, and chaperonin.

-

Escherichia coli cells transformed to express pyridoxal 4-dehydrogenase.

2.2.2. Reaction Mixture:

-

Pyridoxine: 10 mM to 80 mM

-

NAD⁺: 0.5 mM or more (especially for higher concentrations of pyridoxine)

-

A mixture of the two transformed E. coli cell types.

2.2.3. Procedure:

-

Prepare a reaction mixture containing the two types of transformed E. coli cells suspended in a suitable buffer.

-

Add pyridoxine to the desired initial concentration (e.g., 10 mM).

-

If the initial pyridoxine concentration is high (e.g., 80 mM), supplement the reaction mixture with NAD⁺ (≥ 0.5 mM).

-

Incubate the reaction mixture at 30°C for 24 hours with gentle agitation.

-

Monitor the conversion of pyridoxine to this compound using High-Performance Liquid Chromatography (HPLC).

Chemical Synthesis of this compound

The chemical synthesis of this compound from pyridoxine is a two-step process. The first step involves the selective oxidation of the 4-hydroxymethyl group of pyridoxine to an aldehyde, yielding pyridoxal. The second step is the oxidation of pyridoxal to this compound.

Experimental Workflow

The chemical synthesis workflow involves the initial oxidation of pyridoxine, followed by the conversion of the intermediate, pyridoxal, to the final product, this compound.

Experimental Protocols

3.2.1. Step 1: Oxidation of Pyridoxine to Pyridoxal

Two common oxidizing agents for this conversion are manganese dioxide (MnO₂) and pyridinium dichromate (PDC).

Method A: Oxidation with Manganese Dioxide

-

Reagents: Pyridoxine hydrochloride, "active" manganese dioxide, phosphate buffer (pH 6.8-7.0).[2]

-

Procedure:

-

Dissolve pyridoxine hydrochloride in the phosphate buffer.

-

Add active manganese dioxide to the solution.

-

Shake the mixture vigorously for a specified period at room temperature.

-

Separate the manganese dioxide by centrifugation or filtration.

-

The resulting solution contains pyridoxal, which can be used in the next step.

-

Method B: Oxidation with Pyridinium Dichromate (PDC)

-

Reagents: Pyridoxine, Pyridinium Dichromate (PDC), dichloromethane (CH₂Cl₂).

-

Procedure:

-

Suspend PDC in dichloromethane.

-

Add a solution of pyridoxine in dichloromethane to the PDC suspension.

-

Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel to remove chromium salts.

-

Evaporate the solvent to obtain pyridoxal.

-

3.2.2. Step 2: Conversion of Pyridoxal to the Lactone of 4-Pyridoxic Acid (this compound)

This step involves the oxidation of the aldehyde group of pyridoxal to a carboxylic acid, followed by lactonization.

-

Reagents: Pyridoxal, an oxidizing agent (e.g., silver oxide), followed by acid-catalyzed lactonization. A direct conversion from pyridoxal has also been described.

-

Procedure (based on the conversion of 4-pyridoxic acid to its lactone):

-

The intermediate from Step 1, pyridoxal, is first oxidized to 4-pyridoxic acid.

-

The resulting 4-pyridoxic acid is then subjected to lactonization. This can be achieved by heating in the presence of a strong acid, such as hydrochloric acid.[3] Urine samples, for analytical purposes, are treated with HCl to form this compound.[3]

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound from pyridoxine.

| Method | Reactants | Key Reagents/Catalysts | Reaction Conditions | Yield | Reference |

| Enzymatic Synthesis | Pyridoxine (10 mM) | Transformed E. coli cells (expressing pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase) | 30°C, 24 h | Complete conversion | [1] |

| Enzymatic Synthesis | Pyridoxine (80 mM) | Transformed E. coli cells, NAD⁺ (≥ 0.5 mM) | 30°C, 24 h | Complete conversion | [1] |

| Chemical Synthesis (Step 1) | Pyridoxine | Manganese Dioxide | Phosphate buffer (pH 6.8-7.0), Room temperature | Not specified | [2] |

| Chemical Synthesis (Step 1) | Pyridoxine | Pyridinium Dichromate (PDC) | Dichloromethane, Room temperature | Not specified | |

| Chemical Synthesis (Step 2) | 4-Pyridoxic Acid | Hydrochloric Acid | Heating | Not specified | [3] |

Conclusion

The synthesis of this compound from pyridoxine can be effectively achieved through both enzymatic and chemical routes. The enzymatic method offers high specificity and yield under mild conditions, making it an attractive option for green chemistry applications and for producing material for biological studies. The chemical synthesis provides a more traditional laboratory approach, with the oxidation of pyridoxine to pyridoxal being a key and well-established step. The choice of method will depend on the specific requirements of the research, including desired purity, scale, and available resources. This guide provides the foundational information for researchers to select and implement the most suitable synthetic strategy for their needs.

References

The Enzymatic Conversion of Vitamin B6 to 4-Pyridoxolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of vitamin B6, specifically pyridoxine and its derivatives, into 4-pyridoxolactone. This biotransformation is of significant interest to researchers in metabolic pathways, enzyme kinetics, and drug development due to the biological activity of vitamin B6 vitamers and their metabolites. This document details the core enzymes involved, their kinetic properties, and standardized experimental protocols for their study. Furthermore, it presents signaling pathways and experimental workflows in a clear, visual format to facilitate understanding and application in a laboratory setting.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), and their phosphorylated counterparts. The metabolism of these vitamers is a complex network of enzymatic reactions essential for numerous physiological processes, including amino acid metabolism.[1] A key catabolic pathway for vitamin B6 involves the conversion of pyridoxal to 4-pyridoxic acid, which is the primary excretory product in humans.[2] An important intermediate in this pathway, and a molecule of interest for various biochemical studies, is this compound. This guide focuses on the enzymatic steps leading to the formation of this lactone from pyridoxine.

The conversion of pyridoxine to this compound is a two-step enzymatic process. The first step is the oxidation of pyridoxine to pyridoxal, catalyzed by pyridoxine 4-oxidase . The subsequent step involves the oxidation of pyridoxal to this compound, a reaction catalyzed by pyridoxal 4-dehydrogenase .[3][4][5] Understanding the enzymes that govern this transformation is critical for manipulating vitamin B6 metabolism for therapeutic or biotechnological purposes.

The Core Enzymatic Pathway

The primary enzymatic pathway for the conversion of pyridoxine to this compound involves two key enzymes:

-

Pyridoxine 4-oxidase (PNOX) (EC 1.1.3.12): This FAD-dependent enzyme catalyzes the oxidation of the 4'-hydroxyl group of pyridoxine to an aldehyde, yielding pyridoxal and hydrogen peroxide.[5][6]

-

Pyridoxal 4-dehydrogenase (PLDH) (EC 1.1.1.107): This NAD+-dependent enzyme catalyzes the irreversible oxidation of the aldehyde group of pyridoxal to a lactone, forming this compound.[4][7][8]

Below is a diagram illustrating this core metabolic pathway.

Quantitative Data on Key Enzymes

The kinetic properties of pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase have been characterized from various microbial sources. A summary of these quantitative data is presented below for comparative analysis.

Table 1: Kinetic Parameters of Pyridoxine 4-Oxidase

| Source Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Microbacterium luteolum YK-1 | Pyridoxine | - | - | - | [6] |

| Mesorhizobium loti | Pyridoxine | 213 ± 19 | - | - | [9] |

| Pseudomonas sp. MA-1 | Pyridoxine | - | - | 8.0 | [10] |

Note: Detailed kinetic data for all enzymes were not available in the searched literature.

Table 2: Kinetic Parameters of Pyridoxal 4-Dehydrogenase

| Source Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Reference |

| Mesorhizobium loti | Pyridoxal | 91 ± 2 | 149 ± 1 | - | [11] |

| Aureobacterium luteolum | Pyridoxal | 473 ± 109 | - | 8.0-8.5 | [7][12] |

| Rat Tissues | Pyridoxal | 75 | - | 9.6 | [2] |

| Aureobacterium luteolum | NAD+ | 140 ± 8 | - | 8.0-8.5 | [7][12] |

| Rat Tissues | NAD+ | 260 | - | 9.6 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic conversion of vitamin B6 to this compound.

Cloning and Expression of Recombinant Enzymes

A common workflow for producing pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase involves their recombinant expression in Escherichia coli.

Protocol for Gene Cloning and Expression of Pyridoxine 4-Oxidase from Mesorhizobium loti [10]

-

Gene Amplification: The gene encoding pyridoxine 4-oxidase is amplified from the genomic DNA of Mesorhizobium loti using polymerase chain reaction (PCR) with specific primers.

-

Vector Ligation: The amplified gene is ligated into a suitable expression vector, such as pET-28a(+), which may contain a His6-tag for purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host, for example, BL21(DE3).

-

Cell Culture and Induction: The transformed cells are grown in Luria-Bertani (LB) medium containing appropriate antibiotics. Protein expression is induced by the addition of an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches a specific optical density.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed using methods such as sonication or a cell disruptor.

-

Protein Purification: The recombinant enzyme is purified from the cell lysate, often using affinity chromatography, such as Nickel-NTA (nitrilotriacetic acid) chromatography if a His-tag is present.

Enzyme Assay Protocols

Pyridoxine 4-Oxidase Assay [3]

This assay measures the production of pyridoxal from pyridoxine.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 20 mM, pH 8.0)

-

FAD (e.g., 5 µM)

-

Pyridoxine (substrate, concentration to be varied for kinetic studies)

-

Purified pyridoxine 4-oxidase

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction at various time points by adding an acid, such as 0.44 M HCl.[3]

-

Quantification: The amount of pyridoxal produced can be determined by coupling the reaction with pyridoxal 4-dehydrogenase and measuring the formation of this compound via HPLC (see section 4.3).

Pyridoxal 4-Dehydrogenase Assay [3]

This assay measures the conversion of pyridoxal to this compound.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Sodium phosphate buffer (e.g., 20 mM, pH 8.0)

-

NAD+ (e.g., 1 mM)

-

Pyridoxal (substrate, concentration to be varied for kinetic studies)

-

Purified pyridoxal 4-dehydrogenase (e.g., 1 mU)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding 0.44 M HCl.

-

Quantification: The product, this compound, is quantified using HPLC with fluorescence detection.

HPLC Quantification of this compound

The quantification of this compound is crucial for monitoring the enzymatic reactions. A common method is reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[3]

Table 3: Example HPLC Conditions for this compound Analysis [3]

| Parameter | Condition |

| Column | Cosmosil 5C18MS-II (250 x 4.6 mm) |

| Mobile Phase | 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 100 µL |

| Detection | Fluorescence |

| Excitation Wavelength | 360 nm |

| Emission Wavelength | 430 nm |

Sample Preparation for HPLC:

-

After stopping the enzymatic reaction with HCl, filter the reaction mixture through a 0.2 µm filter.[3]

-

Inject the filtered sample into the HPLC system.

Whole-Cell Bioconversion

For practical applications, such as the synthesis of this compound, whole-cell bioconversion using recombinant microorganisms is an efficient approach. This method avoids the need for enzyme purification.

Role in Drug Development

The study of vitamin B6 metabolism and its enzymatic pathways is relevant to drug development for several reasons:

-

Enzyme Inhibition: Pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase can be targets for developing inhibitors to modulate vitamin B6 levels in certain pathological conditions.

-

Prodrug Activation: The enzymatic machinery of vitamin B6 metabolism could potentially be exploited for the activation of prodrugs.

-

Biocatalysis: The enzymes involved in this pathway can be utilized as biocatalysts for the synthesis of valuable compounds, including this compound and other pyridoxine derivatives.

Conclusion

The enzymatic conversion of vitamin B6 to this compound is a well-defined pathway involving pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase. This guide has provided a detailed overview of the enzymes, their kinetics, and the experimental protocols required for their study and application. The use of recombinant DNA technology has significantly facilitated the production and characterization of these enzymes, opening avenues for their use in biocatalysis and as potential targets in drug discovery. The presented data and protocols offer a solid foundation for researchers and professionals working in this exciting area of biochemistry and biotechnology.

References

- 1. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. New pathway of conversion of pyridoxal to 4-pyridoxic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Pyridoxal 4-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Pyridoxine 4-oxidase - Wikipedia [en.wikipedia.org]

- 6. Purification, molecular cloning, and characterization of pyridoxine 4-oxidase from Microbacterium luteolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of pyridoxal 4-dehydrogenase from Aureobacterium luteolum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase, the first enzyme in pyridoxine degradation pathway I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a new tetrameric pyridoxal 4-dehydrogenase as the second enzyme in the degradation pathway for pyridoxine in a nitrogen-fixing symbiotic bacterium, Mesorhizobium loti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 4-Pyridoxolactone: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone (CAS No. 4753-19-9) is a key metabolite in the bacterial degradation of vitamin B6. Its inherent fluorescence has also made it a valuable analytical tool for the quantification of various vitamin B6 vitamers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the synthesis and analysis of this compound. Detailed methodologies, data tables, and pathway diagrams are presented to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and analytical chemistry.

Chemical Structure and Identification

This compound is a bicyclic compound featuring a fused pyridine and γ-lactone ring system. Its systematic IUPAC name is 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one.[1] The chemical structure and key identifiers are provided below.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one[1] |

| CAS Number | 4753-19-9 |

| Molecular Formula | C₈H₇NO₃[1][2] |

| Molecular Weight | 165.15 g/mol |

| SMILES | CC1=NC=C2COC(=O)C2=C1O[1] |

| InChI Key | HHPDVQLBYQFYFA-UHFFFAOYSA-N[2] |

| Synonyms | 4-Pyridoxic acid lactone, β-Pyracin |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. While some data is available, precise experimental values for properties such as boiling point and a specific melting point are not widely reported in the literature.

| Property | Value | Source |

| Physical Form | White to light yellow powder | |

| Melting Point | >226°C (decomposition) | [3] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in DMSO and methanol (with heating). Slightly soluble in aqueous base.[3] | [3] |

| Storage Temperature | -20°C |

Spectral Data

Detailed spectral data for this compound is crucial for its identification and characterization.

-

Mass Spectrometry: The NIST Mass Spectrometry Data Center reports a GC-MS spectrum with a top peak at m/z 165, corresponding to the molecular ion. Other significant fragments are observed at m/z 136 and 108.[4]

Biological Activity and Pathways

This compound is a key intermediate in the bacterial degradation pathway of vitamin B6. In organisms such as Mesorhizobium loti and Pseudomonas sp., various forms of vitamin B6 are ultimately converted to 4-pyridoxic acid. This compound is formed via the oxidation of pyridoxal, a reaction catalyzed by pyridoxal 4-dehydrogenase. Subsequently, 4-pyridoxolactonase hydrolyzes this compound to 4-pyridoxic acid.

Caption: Simplified bacterial degradation pathway of Vitamin B6.

Experimental Protocols

Synthesis of this compound via Biotransformation

A simple and efficient method for the synthesis of this compound from pyridoxine has been developed using a whole-cell biotransformation system with two types of transformed Escherichia coli cells.[7]

Experimental Workflow:

Caption: Workflow for the biotransformation synthesis of this compound.

Methodology:

-

Cell Culture: Two strains of E. coli are required. The first strain is transformed to express pyridoxine 4-oxidase, catalase, and chaperonin. The second strain is transformed to express pyridoxal 4-dehydrogenase.[7]

-

Reaction Setup: A reaction mixture is prepared containing the two types of transformed E. coli cells and pyridoxine as the substrate.

-

Reaction Conditions: For a 10 mM pyridoxine solution, the reaction is incubated at 30°C for 24 hours for complete conversion to this compound. For higher concentrations of pyridoxine (e.g., 80 mM), the addition of NAD⁺ (0.5 mM or more) is necessary to drive the reaction to completion.[7]

-

Purification: The product, this compound, can be purified from the reaction mixture using standard chromatographic techniques.

HPLC Analysis of this compound

This compound is highly fluorescent, allowing for its sensitive detection and quantification by High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.[6] This method is often employed for the analysis of various vitamin B6 compounds after their enzymatic conversion to this compound.

Methodology:

-

Enzymatic Conversion (for Vitamin B6 analysis):

-

To a sample containing vitamin B6 vitamers, add a reaction mixture containing the appropriate enzymes to convert them to this compound.

-

For the conversion of pyridoxal, use pyridoxal 4-dehydrogenase.[6]

-

For pyridoxine, use a coupled reaction with pyridoxine 4-oxidase and pyridoxal 4-dehydrogenase.[6]

-

For pyridoxamine, use a coupled reaction with pyridoxamine-pyruvate aminotransferase and pyridoxal 4-dehydrogenase.[6]

-

Incubate the reaction mixture (e.g., in 20 mM sodium phosphate buffer, pH 8.0, with 1 mM NAD⁺) at 30°C for 1 hour.[6]

-

Stop the reaction by adding 0.44 M HCl.[6]

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector is used.[6]

-

Column: A reversed-phase C18 column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm) is suitable for separation.[6]

-

Mobile Phase: An isocratic mobile phase consisting of 20 mM potassium phosphate buffer (pH 7.0) and 10% (v/v) methanol is used.[6]

-

Flow Rate: A flow rate of 0.5 mL/min is recommended.[6]

-

Injection Volume: 100 µL of the filtered sample is injected.[6]

-

Detection: Fluorescence is monitored with an excitation wavelength of 360 nm and an emission wavelength of 430 nm.[6]

-

Logical Flow for HPLC Analysis:

Caption: Logical workflow for the HPLC analysis of this compound.

Conclusion

This compound is a molecule of significant interest due to its role in bacterial metabolism and its utility in analytical applications. This guide has provided a detailed summary of its chemical structure, properties, and established experimental protocols. The presented data and methodologies offer a solid foundation for researchers working with this compound, facilitating further investigation into its biological functions and analytical applications. While much is known, further research to determine more precise physicochemical constants would be a valuable addition to the scientific literature.

References

- 1. rsc.org [rsc.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 4753-19-9 | Benchchem [benchchem.com]

- 4. This compound | C8H7NO3 | CID 151228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Pyridoxic Acid | C8H9NO4 | CID 6723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Synthesis of this compound from pyridoxine using a combination of transformed Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of 4-Pyridoxolactone in Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone (4-PL) is a lactone derivative of pyridoxal, one of the B6 vitamers. While not a central player in human vitamin B6 metabolism, it holds a significant position in the microbial catabolism of this essential vitamin. Its intrinsic fluorescence has also rendered it a valuable tool in the analytical quantification of vitamin B6 compounds. This technical guide provides an in-depth exploration of the biological role of this compound in metabolism, with a focus on its enzymatic synthesis and degradation, its limited role in mammalian systems, and its application in scientific research. Detailed experimental methodologies and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this compound.

Introduction

Vitamin B6 is a collective term for a group of six interconvertible compounds: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms. The biologically active form, pyridoxal 5'-phosphate (PLP), is a crucial coenzyme in a vast array of metabolic reactions, particularly in amino acid metabolism. The metabolic fate of vitamin B6 is complex and varies between organisms. In bacteria, a key catabolic pathway involves the intermediate this compound. This guide will illuminate the metabolic journey of this compound, from its formation to its downstream conversion, and discuss its broader implications in metabolic studies.

The Metabolic Pathway of this compound

The primary biological role of this compound is as an intermediate in the bacterial degradation of vitamin B6.[1] This pathway allows certain microorganisms to utilize vitamin B6 as a carbon and nitrogen source. The central steps involving 4-PL are the oxidation of pyridoxal to this compound, followed by the hydrolysis of the lactone to 4-pyridoxic acid.

Enzymatic Formation of this compound

The conversion of pyridoxal to this compound is catalyzed by the NAD+-dependent enzyme, pyridoxal 4-dehydrogenase (EC 1.1.1.107).[2] This enzyme belongs to the oxidoreductase family and acts on the hemiacetal form of pyridoxal. The reaction is an irreversible oxidation.[2]

Reaction: Pyridoxal + NAD+ → this compound + NADH + H+

Enzymatic Degradation of this compound

This compound is subsequently hydrolyzed to 4-pyridoxic acid by the enzyme 4-pyridoxolactonase (EC 3.1.1.27).[3][4] This enzyme is a type of carboxylic ester hydrolase.

Reaction: this compound + H₂O → 4-Pyridoxic Acid

The resulting 4-pyridoxic acid is the major urinary metabolite of vitamin B6 in mammals and is considered the final excretory product.[5] In bacteria, it can be further degraded.[6]

Quantitative Data on Key Enzymes

The following tables summarize the kinetic properties of the primary enzymes involved in this compound metabolism, primarily characterized in bacterial systems.

| Enzyme | Source Organism | Molecular Weight (Mr) | Subunit Structure | Optimal pH |

| Pyridoxal 4-Dehydrogenase | Mesorhizobium loti | - | - | - |

| Microbacterium luteolum | 38 kDa (subunit) | Dimer | - | |

| 4-Pyridoxolactonase | Pseudomonas MA-1 | 54,000 | 2 identical subunits (28,600 each) | 7.0 |

| Enzyme | Source Organism | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | Inhibitors |

| Pyridoxal 4-Dehydrogenase | - | Pyridoxal | - | - | - |

| 4-Pyridoxolactonase | Pseudomonas MA-1 | This compound | 5.9 | 35.2 | Sulfhydryl reagents, 5-pyridoxolactone (competitive, K_i_ = 48 μM) |

Role in Mammalian Metabolism

Currently, there is limited evidence for a significant, direct biological role of this compound in mammalian metabolism. The primary route of vitamin B6 catabolism in humans leads to the formation of 4-pyridoxic acid, but this is generally understood to occur through the action of aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase on pyridoxal, without the formation of a lactone intermediate.[5]

The human gut microbiome, however, is known to harbor a vast array of microorganisms, some of which may possess the enzymatic machinery for the vitamin B6 degradation pathway involving this compound.[7][8] It is plausible that 4-PL could be produced by gut bacteria and potentially absorbed by the host, but the extent and physiological consequences of this are currently unknown and represent an area for future research.

Signaling Pathways

Direct involvement of this compound in specific cellular signaling pathways has not been extensively documented. However, given that vitamin B6 and its metabolites are implicated in modulating oxidative stress and inflammation, it is conceivable that 4-PL could have indirect effects.[9][10][11] For instance, alterations in vitamin B6 metabolism can impact the kynurenine pathway, which is linked to inflammation.[12] Pyridoxamine, another B6 vitamer, has been shown to alleviate oxidative stress.[13][14] Any potential signaling role of 4-PL would likely be tied to its influence on the overall pool of B6 vitamers and their downstream metabolic and antioxidant functions. Further research is needed to explore any direct signaling activities of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A whole-cell biotransformation method provides an efficient means of synthesizing this compound from pyridoxine.[15]

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Enzymes of vitamin B6 degradation. Purification and properties of 4- and 5-pyridoxolactonases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The bacterial oxidation of vitamin B6. 4-Pyridoxic acid dehydrogenase: a membrane-bound enzyme from Pseudomonas MA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The human gut microbiome and its dysfunctions through the meta-omics prism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissecting the human gut microbiome to better decipher drug liability: A once-forgotten organ takes center stage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kynurenine pathway metabolites: relevant to vitamin B-6 deficiency and beyond1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridoxamine Alleviates Cardiac Fibrosis and Oxidative Stress in Western Diet-Induced Prediabetic Rats | MDPI [mdpi.com]

- 14. Pyridoxamine Alleviates Cardiac Fibrosis and Oxidative Stress in Western Diet-Induced Prediabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of this compound from pyridoxine using a combination of transformed Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Pyridoxolactone: An In-depth Technical Guide on the Metabolite of Pyridoxal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone is a key metabolite in the catabolism of vitamin B6, arising from the enzymatic oxidation of pyridoxal. While historically viewed primarily as an excretory end-product, emerging analytical methodologies and a deeper understanding of vitamin B6 metabolism are shedding new light on its physiological relevance. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical formation, quantitative analysis, and the experimental protocols essential for its study.

Biochemical Formation of this compound

The primary pathway for the formation of this compound from pyridoxal involves the action of NAD+-dependent pyridoxal dehydrogenase (EC 1.1.1.107). This enzyme catalyzes the irreversible oxidation of pyridoxal to this compound.[1] In some bacterial systems, a preceding step involves the oxidation of pyridoxine to pyridoxal by pyridoxine 4-oxidase.[2]

The formation of 4-pyridoxic acid, the open-ring form of this compound, has also been shown to be catalyzed by a NAD+-dependent aldehyde dehydrogenase, indicating an alternative or parallel pathway for pyridoxal oxidation in vivo.[3]

Metabolic Pathway of Pyridoxal to this compound

Quantitative Data

The following tables summarize key quantitative data related to the formation and measurement of this compound and its precursors.

| Parameter | Value | Organism/System | Reference |

| Pyridoxal 4-dehydrogenase Kinetics | |||

| Km for Pyridoxal | 75 µmol/L | Rat tissues | [3] |

| Km for NAD+ | 260 µmol/L | Rat tissues | [3] |

| Biotransformation Yield | |||

| Pyridoxine (10 mM) to this compound | Complete conversion in 24h | Transformed E. coli cells | [2] |

| Pyridoxine (80 mM) to this compound | Complete conversion with ≥0.5 mM NAD+ | Transformed E. coli cells | [2] |

Table 1: Kinetic and Yield Data for this compound Formation. This table provides Michaelis-Menten constants for the enzymatic conversion of pyridoxal and NAD+, as well as data on the yield of this compound from pyridoxine in a whole-cell biotransformation system.

| Tissue | Specific Activity (nmol/min/mg protein) |

| Red Blood Cell | 71.5 ± 3.0 |

| Intestine | 64.9 ± 9.0 |

| Muscle | 61.4 ± 1.6 |

| Brain | 39.5 ± 6.0 |

| Liver | 34.4 ± 3.3 |

| Kidney | 21.1 ± 5.6 |

| Heart | 18.8 ± 0.9 |

| Lung | 6.5 ± 2.0 |

Table 2: Specific Activity of NAD+-dependent Pyridoxal Dehydrogenase in Various Rat Tissues. This table shows the varying levels of enzyme activity responsible for pyridoxal oxidation across different tissues in rats.[3]

| Analyte | Matrix | Analytical Range | Reference |

| 4-Pyridoxic Acid | Human Urine | 0.0125 - 0.8 µM | [4] |

| Pyridoxal 5'-phosphate (PLP) | Human Plasma | 7.8 - 350 nmol/L | [5] |

| 4-Pyridoxic Acid (PA) | Human Plasma | 3.3 - 339 nmol/L | [5] |

Table 3: Analytical Measurement Ranges for 4-Pyridoxic Acid and Related B6 Vitamers. This table presents the linear range of detection for 4-pyridoxic acid and PLP in human urine and plasma using HPLC-based methods.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide protocols for key experiments.

Enzymatic Conversion of Pyridoxal to this compound

This protocol is adapted from methods used for the determination of vitamin B6 compounds by converting them to the highly fluorescent this compound.[6]

Materials:

-

Pyridoxal standard solution

-

Pyridoxal 4-dehydrogenase (PLDH)

-

20 mM Sodium phosphate buffer (pH 8.0)

-

1 mM NAD+ solution

-

0.44 M HCl

-

Eppendorf tubes

-

Water bath at 30°C

-

Micro-centrifuge filters (0.2 µm)

Procedure:

-

Prepare a reaction mixture in a capped Eppendorf tube containing:

-

20 mM sodium phosphate buffer (pH 8.0)

-

1 mM NAD+

-

1 mU pyridoxal 4-dehydrogenase

-

0.5–200 pmol of pyridoxal

-

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the enzyme reaction by adding 20 µL of 0.44 M HCl.

-

Filter the reaction mixture through a 0.2 µm micro-centrifuge filter.

-

The filtrate is now ready for HPLC analysis.

HPLC Quantification of this compound

This protocol outlines a reversed-phase isocratic HPLC method for the quantification of this compound.[7]

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., Cosmosil 5C18MS-II, 250 x 4.6 mm)

Chromatographic Conditions:

-

Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 100 µL.

-

Detection: Fluorescence detection with excitation at 360 nm and emission at 430 nm.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 100 µL of the prepared sample filtrate onto the column.

-

Monitor the elution of this compound at the specified fluorescence wavelengths.

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Workflow for Sample Analysis

Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence for this compound acting as a signaling molecule that modulates specific cellular pathways. Its primary established role is that of a catabolite of vitamin B6. However, the enzymatic machinery responsible for its formation is part of the broader vitamin B6 metabolic network, which is crucial for numerous physiological processes. The relationship between different B6 vitamers and their conversion for analytical purposes can be represented as a logical workflow.

Logical Workflow for Vitamin B6 Vitamer Analysis via this compound Conversion

Conclusion

This compound is an important metabolite of pyridoxal, and its quantification serves as a valuable tool in the study of vitamin B6 metabolism. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals. While its role as a direct signaling molecule is not yet established, future research may uncover novel functions for this vitamin B6 catabolite. The continued development of sensitive analytical methods will be crucial in further elucidating the physiological and potential pathophysiological roles of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound from pyridoxine using a combination of transformed Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pathway of conversion of pyridoxal to 4-pyridoxic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmrhs.com [ijmrhs.com]

- 5. Quantification of the B6 vitamers in human plasma and urine in a study with pyridoxamine as an oral supplement; pyridoxamine as an alternative for pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of individual vitamin B(6) compounds based on enzymatic conversion to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and History of 4-Pyridoxolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone is a key metabolite in the bacterial degradation of vitamin B6. Its discovery is intrinsically linked to the broader history of vitamin B6 research, which began with the identification of pyridoxine as a crucial factor for treating dermatitis in rats in the 1930s. Subsequent research elucidated a family of related compounds, including pyridoxal and pyridoxamine, and their metabolic fates. This compound emerges as a pivotal intermediate in the oxidative pathway of vitamin B6 metabolism, particularly in microbial systems. This guide provides a comprehensive overview of the discovery, history, synthesis, and biochemical significance of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the fields of biochemistry, microbiology, and drug development.

Discovery and History

The journey to understanding this compound began with the discovery of vitamin B6. In the 1930s, Paul György identified a substance that could cure a specific type of skin lesion in rats, which he named vitamin B6.[1] By 1938, Samuel Lepkovsky had successfully isolated and crystallized this vitamin.[1] The following year, its structure was identified as a pyridine derivative, 3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridine, and was named pyridoxine.[1]

Further research in the 1940s by Esmond Snell revealed that vitamin B6 was not a single compound but a group of interconvertible substances, including the aldehyde form, pyridoxal, and the amine form, pyridoxamine.[1] It was established that these forms are converted in the body to the biologically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays a crucial role in amino acid metabolism.[1]

As researchers investigated the metabolic fate of vitamin B6, the primary urinary catabolite in humans and animals was identified as 4-pyridoxic acid.[1] The formation of 4-pyridoxic acid indicated an oxidative metabolic pathway. This compound was subsequently identified as a key intermediate in this pathway, particularly in bacterial systems. It is the product of the enzymatic oxidation of pyridoxal.

Physicochemical Properties

This compound, also known as 4-pyridoxic acid lactone, is a furopyridine and a lactone.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [2][3][4] |

| Molecular Weight | 165.15 g/mol | [2][3][4] |

| IUPAC Name | 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | [2] |

| CAS Number | 4753-19-9 | [3] |

| Appearance | White to light yellow powder | [3][5] |

| Storage Temperature | -20°C | [3][5] |

| SMILES | CC1=NC=C2COC(=O)C2=C1O | [4] |

| InChI | InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | [4] |

| InChIKey | HHPDVQLBYQFYFA-UHFFFAOYSA-N | [4] |

Synthesis of this compound

This compound can be synthesized through a whole-cell biotransformation process using genetically engineered Escherichia coli.[6] This method provides a simple and efficient route from pyridoxine.

Enzymatic Synthesis Workflow

The enzymatic synthesis involves a two-step conversion from pyridoxine. First, pyridoxine is oxidized to pyridoxal by pyridoxine 4-oxidase. Subsequently, pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.

Experimental Protocol: Whole-Cell Biotransformation

Materials:

-

Transformed E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

-

Transformed E. coli cells expressing pyridoxal 4-dehydrogenase.

-

Pyridoxine

-

NAD⁺ (optional, for higher substrate concentrations)

-

Reaction buffer

Procedure:

-

Prepare a reaction mixture containing the two types of transformed E. coli cells.

-

Add pyridoxine to the reaction mixture to a final concentration of 10 mM.

-

Incubate the reaction mixture at 30°C for 24 hours.

-

For higher starting concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with 0.5 mM or more of NAD⁺ to ensure complete conversion.[6]

Quantitative Data: Under optimal conditions, 10 mM of pyridoxine can be completely converted to this compound within 24 hours.[6]

Purification and Analysis

High-performance liquid chromatography (HPLC) is a suitable technique for the purification and analysis of this compound.[3][5]

Experimental Protocol: HPLC Purification (General Method)

Instrumentation:

-

Preparative HPLC system with a suitable detector (e.g., UV-Vis).

-

Reverse-phase C18 column.

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized based on the specific column and system.

Procedure:

-

Dissolve the crude this compound sample in a suitable solvent, compatible with the mobile phase.

-

Filter the sample to remove any particulate matter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run a gradient elution to separate this compound from impurities.

-

Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

-

Collect the fractions containing the purified this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Logical Workflow for HPLC Method Development

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| Ion | m/z |

| [M]⁺ | 165 |

| Fragment | 136 |

| Fragment | 108 |

Source: PubChem CID 151228[2]

NMR Spectroscopy

¹H NMR Data for 4-Pyridoxic Acid (Reference)

| Proton | Chemical Shift (ppm) |

| H-6 | 7.801 |

| -CH₂- | 4.711 |

| -CH₃ | 2.411 |

Source: BMRB entry bmse000930[7]

¹³C NMR Data for 4-Pyridoxic Acid (Reference)

| Carbon | Chemical Shift (ppm) |

| C-2 | 150.124 |

| C-3 | 157.312 |

| C-4 | 135.761 |

| C-5 | 136.596 |

| C-6 | 135.761 |

| -CH₂- | 63.307 |

| -CH₃ | 19.753 |

| -COOH | 176.145 |

Source: BMRB entry bmse000930[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| C-H (aromatic) | 3100 - 3000 |

| C=O (lactone) | 1750 - 1735 |

| C=C, C=N (aromatic ring) | 1600 - 1450 |

| C-O (lactone/ether) | 1300 - 1000 |

Signaling Pathways and Biological Significance

This compound is an intermediate in the catabolism of vitamin B6 in certain bacteria. The pathway involves the conversion of pyridoxine to pyridoxal, then to this compound, and finally to 4-pyridoxic acid.

Vitamin B6 Degradation Pathway

Currently, there is limited information available on the specific involvement of this compound in other cellular signaling pathways beyond its role in vitamin B6 metabolism.

Role in Drug Development

The therapeutic potential of this compound itself has not been extensively explored. However, the pyridine and lactone moieties are present in many biologically active compounds, suggesting that this compound could serve as a scaffold or lead compound for the development of new therapeutic agents. The pyridone structure, in general, is recognized as a privileged scaffold in drug discovery. Further research is needed to investigate the pharmacological activities of this compound and its derivatives.

Conclusion

This compound is a historically and biochemically significant metabolite in the bacterial degradation of vitamin B6. While its discovery is rooted in early vitamin research, modern biochemical and biotechnological methods have enabled its efficient synthesis and detailed characterization. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers interested in the further study of this compound, from its fundamental biochemistry to its potential applications in drug discovery. Future investigations into its role in cellular signaling and its pharmacological properties are warranted to fully elucidate its biological significance.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C8H7NO3 | CID 151228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of this compound from pyridoxine using a combination of transformed Escherichia coli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 7. warwick.ac.uk [warwick.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Pyridoxolactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridoxolactone (CAS No: 4753-19-9), also known as 4-pyridoxic acid lactone or β-Pyracin, is a key metabolite in the degradation pathway of vitamin B6. It is a furopyridine and a lactone, functionally related to 4-pyridoxic acid. As a product of vitamin B6 metabolism, primarily observed in certain bacteria, the study of this compound is crucial for understanding the metabolic fate of this essential vitamin. Its highly fluorescent nature also makes it a valuable analyte in the quantification of vitamin B6 compounds in various biological samples. This guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Characteristics

This compound is a solid, pale beige to light beige powder. Its core structure consists of a fused furo[3,4-c]pyridine ring system.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale Beige to Light Beige Solid | |

| Molecular Formula | C₈H₇NO₃ | |

| Molecular Weight | 165.15 g/mol | |

| Melting Point | >226°C (decomposes) | N/A |

| Boiling Point | 552.7 ± 50.0 °C (Predicted) | N/A |

| Solubility | Slightly soluble in aqueous base, slightly soluble in DMSO (heated), very slightly soluble in methanol (heated) | N/A |

| pKa (Predicted) | 8.28 ± 0.20 | N/A |

Table 2: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | |

| CAS Number | 4753-19-9 | |

| Synonyms | 4-Pyridoxic acid lactone, β-Pyracin, β-Pyracine | |

| InChI | InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3 | |

| InChIKey | HHPDVQLBYQFYFA-UHFFFAOYSA-N | |

| Canonical SMILES | CC1=NC=C2COC(=O)C2=C1O |

Spectral Properties

Table 3: Mass Spectrometry Data for this compound

| Technique | Key Fragments (m/z) | Source(s) |

| GC-MS | 165 (Top Peak), 136 (2nd Highest), 108 (3rd Highest) |

Experimental Protocols

Biotransformation Synthesis of this compound from Pyridoxine

A simple and efficient method for synthesizing this compound involves a whole-cell biotransformation using two types of transformed Escherichia coli cells.[1]

Methodology: [1]

-

Cell Preparation:

-

Culture transformed E. coli cells expressing pyridoxine 4-oxidase, catalase, and chaperonin.

-

Separately, culture transformed E. coli cells expressing pyridoxal 4-dehydrogenase.

-

-

Reaction Mixture:

-

Combine the two types of transformed E. coli cells in a reaction buffer.

-

Add pyridoxine to the reaction mixture to a final concentration of 10 mM. For higher starting concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with at least 0.5 mM NAD⁺.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 24 hours. During this time, pyridoxine is first oxidized to pyridoxal by pyridoxine 4-oxidase, and then pyridoxal is dehydrogenated to this compound by pyridoxal 4-dehydrogenase.

-

-

Monitoring and Purification:

-

Monitor the conversion of pyridoxine to this compound using High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, purify this compound from the reaction mixture using standard chromatographic techniques.

-

Caption: Workflow for the biotransformation synthesis of this compound.

Analytical Determination of this compound by HPLC

This compound is a highly fluorescent compound, which allows for its sensitive detection and quantification using HPLC with a fluorescence detector.[2] This method is often used to determine the concentration of various vitamin B6 compounds after their enzymatic conversion to this compound.[2]

Methodology: [2]

-

Enzymatic Conversion (if starting from other B6 vitamers):

-

To determine pyridoxal, incubate the sample with pyridoxal 4-dehydrogenase (PLDH).

-

To determine pyridoxine, use a coupled reaction with pyridoxine 4-oxidase and PLDH.

-

To determine pyridoxamine, use a coupled reaction with pyridoxamine-pyruvate aminotransferase and PLDH.

-

-

Sample Preparation:

-

For phosphorylated forms of vitamin B6, perform acid hydrolysis (e.g., with HCl) prior to enzymatic conversion.

-

Stop the enzymatic reaction by adding acid (e.g., 0.44 M HCl).

-

Filter the reaction mixture through a 0.2 µm filter.

-

-

HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: Cosmosil 5C18MS-II column (250 x 4.6 mm) or equivalent C18 reversed-phase column.

-

Mobile Phase: 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 100 µL.

-

Detection: Fluorescence detector set to an excitation wavelength of 360 nm and an emission wavelength of 430 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.

-

Caption: Workflow for the analytical determination of this compound by HPLC.

Biological Role and Signaling Pathways

This compound is a key intermediate in the bacterial degradation pathway of vitamin B6.[1] It is formed from the irreversible oxidation of pyridoxal, a reaction catalyzed by the enzyme pyridoxal 4-dehydrogenase (PLDH).[3] This metabolic pathway is a crucial part of vitamin B6 catabolism in some microorganisms.[3]

Caption: The metabolic conversion of Pyridoxine to this compound.

Safety and Handling

This compound is classified as an irritant.

Table 4: GHS Hazard Information for this compound

| Hazard Statement | Description | Source(s) |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338. It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a fundamentally important molecule in the study of vitamin B6 metabolism. Its distinct physical and chemical properties, particularly its fluorescence, are leveraged in analytical methodologies. The provided experimental protocols for its biosynthesis and analysis offer researchers practical approaches for working with this compound. A deeper understanding of its characteristics is essential for researchers in the fields of nutrition, microbiology, and clinical diagnostics. Further research to fully characterize its spectral properties would be a valuable addition to the scientific literature.

References

An In-Depth Technical Guide to 4-Pyridoxolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridoxolactone, a key metabolite in the bacterial degradation of vitamin B6. The document details its chemical identity, including its CAS number and IUPAC nomenclature, and presents its physicochemical properties in a clear, tabular format. A significant focus is placed on the enzymatic synthesis of this compound, with a detailed experimental protocol for its production using a whole-cell biotransformation system with genetically engineered Escherichia coli. Furthermore, this guide elucidates the role of this compound within the broader context of vitamin B6 metabolism. Visual diagrams generated using Graphviz are provided to illustrate the enzymatic synthesis pathway and the overall metabolic fate of vitamin B6. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and pharmacology, as well as professionals involved in drug discovery and development who may encounter this molecule in their studies.

Nomenclature and Chemical Identity

This compound is a lactone derivative of 4-pyridoxic acid. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

| Identifier | Value | Reference |

| CAS Number | 4753-19-9 | |

| IUPAC Name | 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | [1] |

| Synonyms | 4-Pyridoxic acid lactone, β-Pyracin, 7-Hydroxy-6-methylfuro[3,4-c]pyridin-1(3H)-one | |

| Molecular Formula | C₈H₇NO₃ | [2] |

| Molecular Weight | 165.15 g/mol | |

| InChI Key | HHPDVQLBYQFYFA-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C2COC(=O)C2=C1O | [1] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and analysis.

| Property | Value | Reference |

| Physical Description | White to light yellow powder/solid | |

| Solubility | Predicted Water Solubility: 18.6 g/L | [3] |

| Storage Temperature | -20°C |

Enzymatic Synthesis of this compound

A simple and efficient method for the synthesis of this compound involves a whole-cell biotransformation system using two types of transformed Escherichia coli cells. This biocatalytic approach offers a green and specific alternative to traditional chemical synthesis.

Synthesis Pathway

The enzymatic synthesis of this compound from pyridoxine proceeds in a two-step cascade reaction catalyzed by two key enzymes expressed in transformed E. coli.

Experimental Protocol: Whole-Cell Biotransformation

This protocol is based on the method described by Tamura et al. (2008).[4]

3.2.1. Preparation of Transformed E. coli

-

Strain 1 (Pyridoxine 4-oxidase expression): Transform E. coli cells with a plasmid containing the genes for pyridoxine 4-oxidase, catalase, and chaperonin.

-

Strain 2 (Pyridoxal 4-dehydrogenase expression): Transform E. coli cells with a plasmid containing the gene for pyridoxal 4-dehydrogenase.

-

Cultivation: Cultivate both transformed E. coli strains separately in a suitable growth medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches the mid-logarithmic phase.

-

Induction: Induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) and continue cultivation under conditions that promote protein expression (e.g., lower temperature for several hours).

-

Cell Harvesting: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate buffer), and store the cell pellets at -20°C until use.

3.2.2. Biotransformation Reaction

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Pyridoxine (starting material) at a concentration of 10-80 mM.

-

Washed cells of both transformed E. coli strains.

-

Buffer (e.g., phosphate buffer, pH 7.0).

-

For higher concentrations of pyridoxine (e.g., 80 mM), supplement the reaction mixture with NAD⁺ (0.5 mM or more).

-

-

Reaction Conditions: Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.

-

Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of pyridoxine, pyridoxal, and this compound using High-Performance Liquid Chromatography (HPLC).

3.2.3. Purification of this compound

-

Cell Removal: After the reaction is complete, remove the E. coli cells by centrifugation.

-

Supernatant Treatment: Acidify the supernatant to precipitate proteins, then clarify by centrifugation.

-

Chromatography: Purify this compound from the supernatant using column chromatography (e.g., anion-exchange or reversed-phase chromatography).

-

Crystallization: Concentrate the fractions containing pure this compound and crystallize the product.

-

Verification: Confirm the identity and purity of the synthesized this compound using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Role in Vitamin B6 Metabolism

This compound is a catabolite in the degradation pathway of vitamin B6 in certain bacteria. Vitamin B6, in its active coenzyme form pyridoxal 5'-phosphate (PLP), is essential for numerous metabolic reactions. The degradation pathway allows organisms to utilize vitamin B6 as a carbon and nitrogen source.

In humans, the end product of vitamin B6 catabolism is 4-pyridoxic acid, which is formed in the liver and excreted in the urine.[5][6] While this compound is an intermediate in bacterial pathways, the direct conversion to 4-pyridoxic acid from pyridoxal is the primary route in mammals.[7]

Conclusion

This technical guide has provided a detailed overview of this compound, covering its nomenclature, physicochemical properties, and a comprehensive protocol for its enzymatic synthesis. Its role as a metabolite in the bacterial degradation of vitamin B6 has also been described and visualized. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the life sciences, facilitating a deeper understanding and further investigation of this important biomolecule. The provided experimental protocol for its synthesis offers a practical starting point for obtaining this compound for various research applications.

References

- 1. This compound | C8H7NO3 | CID 151228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Showing Compound this compound (FDB023177) - FooDB [foodb.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of 4-Pyridoxolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxolactone, a metabolite of vitamin B6, exhibits intriguing fluorescent properties that are highly dependent on environmental pH. This technical guide provides a comprehensive overview of the core fluorescent characteristics of this compound, with a particular focus on the influence of pH. This document summarizes the available qualitative and semi-quantitative data, outlines experimental protocols for fluorescence analysis, and presents a logical workflow for investigating its pH-dependent fluorescence. While specific quantitative parameters such as quantum yield and fluorescence lifetime for this compound are not extensively documented in publicly available literature, this guide consolidates the current understanding and provides a framework for further research.

Introduction

This compound is a lactone derivative of pyridoxic acid, a primary catabolite of vitamin B6. The fluorescence of vitamin B6 and its derivatives has been a subject of interest due to their potential applications as intrinsic biomarkers and in the development of analytical methods. Understanding the fluorescent properties of this compound is crucial for its potential use in various research and drug development applications, including bio-imaging and sensing. A key characteristic of this compound's fluorescence is its strong dependence on pH, with its anionic forms being significantly more fluorescent than its neutral form.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one | PubChem |

| Molecular Formula | C₈H₇NO₃ | PubChem |

| Molecular Weight | 165.15 g/mol | PubChem |

| Physical Description | Solid | PubChem |

| CAS Number | 4753-19-9 | PubChem |

Fluorescent Properties of this compound

The fluorescence of this compound is intrinsically linked to its molecular form, which is dictated by the surrounding pH.

pH-Dependent Fluorescence

The most significant factor influencing the fluorescence of this compound is the pH of the medium. The protonation state of the molecule dramatically alters its electronic configuration and, consequently, its ability to fluoresce.

-

Neutral Form: In its neutral state, this compound is reportedly non-fluorescent or exhibits very weak fluorescence[1].

-

Anionic Forms: The anionic forms of this compound are the primary species responsible for its fluorescence. The dianion of this compound has been identified as the most fluorescent form among the various vitamin B6 derivatives studied[1]. This suggests that deprotonation of the phenolic hydroxyl group and potentially other acidic protons is essential for significant fluorescence emission. The anions of pyridoxine derivatives, in general, are the most fluorescent forms[1].

Excitation and Emission Spectra

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Conditions |

| 4-Pyridoxic Acid | ~310-330 | ~415-500 | Aqueous buffer |

Note: The fluorescence of 4-pyridoxic acid has been shown to have a high correlation with its concentration in the excitation range of 310-330 nm and emission range of 415-500 nm[2][3].

Quantum Yield and Fluorescence Lifetime

Quantitative data for the fluorescence quantum yield and lifetime of this compound are not extensively reported in the scientific literature. General studies on vitamin B6 compounds indicate that their fluorescence efficiencies can be highly temperature-dependent and that the compounds are often sensitive to light[4].

| Parameter | This compound |

| Fluorescence Quantum Yield (ΦF) | Not reported in the searched literature. |

| Fluorescence Lifetime (τF) | Not reported in the searched literature. |

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the fluorescent properties of this compound.

General Spectrofluorometric Analysis

This protocol describes a general method for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvents (e.g., water, ethanol, acetonitrile)

-

Buffer solutions of various pH values

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to determine the linear range of fluorescence intensity versus concentration.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (based on preliminary scans or literature on related compounds).

-

Scan a range of excitation wavelengths (e.g., 250-400 nm).

-

The wavelength at which the maximum intensity is observed is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (e.g., 350-600 nm).

-

The wavelength at which the maximum intensity is observed is the emission maximum (λem).

-

-

Data Analysis: Correct the spectra for instrument response and background fluorescence from the solvent.

pH-Dependent Fluorescence Analysis

This protocol details the investigation of the effect of pH on the fluorescence of this compound.

Materials:

-

This compound stock solution

-

A series of buffer solutions with a wide pH range (e.g., pH 2 to 12)

-

Spectrofluorometer

-

pH meter

Procedure:

-

Sample Preparation: For each pH value to be tested, prepare a solution of this compound by diluting the stock solution in the corresponding buffer. Ensure the final concentration of this compound is consistent across all samples and within the linear range.

-

pH Measurement: Accurately measure and record the pH of each sample solution.

-

Fluorescence Measurement: For each pH sample, record the fluorescence emission spectrum using the predetermined optimal excitation wavelength.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH. This will reveal the pH profile of this compound's fluorescence and allow for the determination of the pKa of the excited state.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for investigating the pH-dependent fluorescent properties of this compound.

Caption: Workflow for pH-dependent fluorescence analysis of this compound.

Conclusion